molecular formula C21H28NO4- B12631398 4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate CAS No. 920283-22-3

4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate

Cat. No.: B12631398
CAS No.: 920283-22-3
M. Wt: 358.5 g/mol
InChI Key: FSVKQASIOJRMDW-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate typically involves multiple steps. One common method includes the reaction of 4-(phenoxymethyl)benzaldehyde with 4-(bis(2-hydroxyethyl)amino)butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic regions allows it to interact with a wide range of molecular targets, making it versatile for various applications .

Properties

CAS No.

920283-22-3

Molecular Formula

C21H28NO4-

Molecular Weight

358.5 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate

InChI

InChI=1S/C21H28NO4/c23-15-13-22(14-16-24)12-4-7-21(25)19-10-8-18(9-11-19)17-26-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23-24H,4,7,12-17H2/q-1

InChI Key

FSVKQASIOJRMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(CCCN(CCO)CCO)[O-]

Origin of Product

United States

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